Diterpeni aciclici

Acyclic diterpenoids are a class of natural products characterized by the absence of a cyclic structure in their backbone, despite containing four isoprene units. These compounds exhibit a wide range of biological activities and are derived from various plant sources. They typically feature a linear or branched hydrocarbon chain with functional groups such as hydroxyl, methyl, or carboxylic acid moieties.

Structurally, acyclic diterpenoids often consist of two isoprene units linked by a double bond, resulting in a total of eight carbon atoms. These compounds play significant roles in plant defense mechanisms and can influence various physiological processes when isolated and characterized. They have been found to possess anti-inflammatory, antiviral, and anticancer properties, making them of great interest for pharmaceutical research.

Due to their diverse biological activities, acyclic diterpenoids are valuable targets for the development of new therapeutic agents. Research into their extraction, purification, and chemical modification continues to expand our understanding of these complex molecules and their potential applications in medicine.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

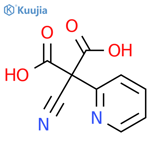

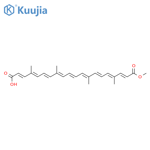

|

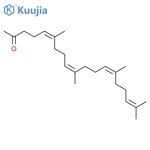

(5Z,9Z,13Z)-Geranylgeranylacetone | 3796-67-6 | C23H38O |

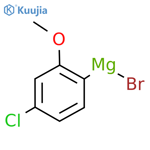

|

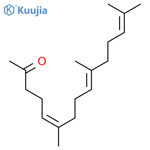

E,E-Farnesylacetone | 1117-52-8 | C18H30O |

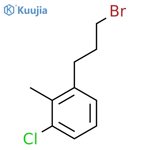

|

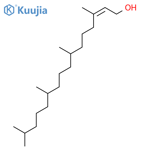

Phytol | 150-86-7 | C20H40O |

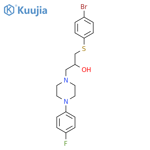

|

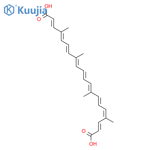

cis-Norbixin | 626-76-6 | C24H28O4 |

|

Bixin | 6983-79-5 | C25H30O4 |

|

L-Cysteine,N-acetyl-S-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]- | 139332-94-8 | C25H41NO3S |

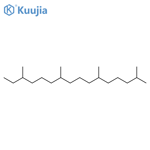

|

Phytane | 638-36-8 | C20H42 |

|

Farnesalacetone | 762-29-8 | C18H30O |

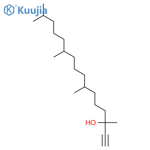

|

3,7,11,15-Tetramethylhexadec-1-yn-3-ol | 29171-23-1 | C20H38O |

|

Geranylgeraniol | 24034-73-9 | C20H34O |

Letteratura correlata

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

Fornitori consigliati

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati